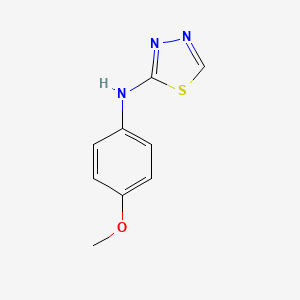
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-Methoxyphenyl)-3-nitro-4-(propylamino)benzamide
- N-(4-Methoxyphenyl)sulfonyl-D-alanine
Uniqueness
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and thiadiazole ring contribute to its reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Biological Activity
N-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other potential therapeutic effects.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its ability to engage in various biological interactions. The presence of the methoxy group enhances its lipophilicity and potentially its ability to penetrate biological membranes.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable anticancer properties. In particular, studies have shown that this compound demonstrates moderate antiproliferative activity against several cancer cell lines.
Case Studies and Findings
- In Vitro Studies : A study reported that compounds similar to this compound displayed IC50 values ranging from 0.36 to 0.86 μM against various cancer cell lines. These compounds were found to disrupt tubulin polymerization, which is crucial for cancer cell division and proliferation .
- Mechanism of Action : Molecular docking studies suggest that these compounds can bind to the colchicine binding site on tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . This mechanism is vital for their anticancer efficacy.
- Comparative Activity : In comparative studies with other thiadiazole derivatives, compounds bearing electron-donating groups like methoxy showed enhanced activity against human cancer cell lines compared to those with electron-withdrawing substituents .
Antimicrobial and Other Biological Activities
Beyond anticancer properties, this compound exhibits a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus. The presence of halogen or methoxy substituents has been linked to increased antibacterial potency .
- Anti-inflammatory Effects : Some studies indicate that thiadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Summary of Biological Activities
Properties
CAS No. |
61955-51-9 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-4-2-7(3-5-8)11-9-12-10-6-14-9/h2-6H,1H3,(H,11,12) |
InChI Key |
LNYMIKFRBXFPMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















